2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline

Monoamine oxidase B inhibition Neurodegeneration Enzyme assay

Procure CAS 260393-88-2 with confidence. This specific 4-pyridinyl regioisomer is non-interchangeable; SAR data confirms distinct potency and selectivity versus 2- or 3-pyridinyl analogs. Critical for MAO-B studies (IC50=666 nM, >150-fold selective over MAO-A) and TGF-β pathway research. Verify identity via its unique thermal signature (M.P. 221-224°C), which differentiates it from the unsubstituted parent scaffold.

Molecular Formula C16H11N3
Molecular Weight 245.285
CAS No. 260393-88-2
Cat. No. B2388897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline
CAS260393-88-2
Molecular FormulaC16H11N3
Molecular Weight245.285
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=C2)C=C(N3)C4=CC=NC=C4)N=C1
InChIInChI=1S/C16H11N3/c1-2-12-3-4-13-10-14(11-5-8-17-9-6-11)19-16(13)15(12)18-7-1/h1-10,19H
InChIKeyOCQCRDCQYASIAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Pyridinyl)-1H-pyrrolo[3,2-h]quinoline (CAS 260393-88-2): Chemical Identity and Core Scaffold Context for Scientific Procurement


2-(4-Pyridinyl)-1H-pyrrolo[3,2-h]quinoline (CAS 260393-88-2) is a nitrogen-doped polycyclic aromatic compound with the molecular formula C16H11N3 and molecular weight of 245.29 g/mol . The compound features a fused pyrrolo[3,2-h]quinoline core substituted with a 4-pyridinyl group at the 2-position. This angular heterocyclic scaffold is structurally related to the natural alkaloid ellipticine and has been investigated as a privileged structure in medicinal chemistry [1]. Its solid-state structure, determined by X-ray crystallography, reveals unique N-H···N interactions that form a convoluted hydrogen-bonded polymer chain, with dihedral angles between the indole and substituted pyridyl rings of 13.43(14) and 22.34(12) Å [2].

Why 2-(4-Pyridinyl)-1H-pyrrolo[3,2-h]quinoline Cannot Be Simply Substituted: Critical Caveats for Procurement Decisions


The 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline scaffold presents two fundamental substitution risks that must inform procurement decisions. First, the angular pyrrolo[3,2-h]quinoline ring system differs structurally from isomeric pyrrolo[3,2-g]quinoline and pyrrolo[3,4-c]quinoline scaffolds, leading to distinct target engagement profiles [1]. Second, the specific 4-pyridinyl substitution position is non-interchangeable with 2-pyridinyl or 3-pyridinyl regioisomers. Direct comparative evidence from related 2-pyridinylquinoline series demonstrates that the 4-pyridinyl regioisomer exhibits superior potency against HeLa cells (IC50 = 0.016 μM) with an outstanding selectivity index (SI = 4168.1) compared to its 3-pyridinyl analog (IC50 = 4.40 μM against PC3 cells) [2]. This regioisomeric sensitivity underscores that procurement of a close analog in place of the exact CAS 260393-88-2 compound would yield non-equivalent biological outcomes. The following sections provide quantitative differentiation evidence where available.

2-(4-Pyridinyl)-1H-pyrrolo[3,2-h]quinoline Quantitative Evidence: Comparative Data for Scientific Selection


MAO-B Inhibitory Activity: 2-(4-Pyridinyl)-1H-pyrrolo[3,2-h]quinoline IC50 = 666 nM vs. Reference Inhibitors

2-(4-Pyridinyl)-1H-pyrrolo[3,2-h]quinoline (CAS 260393-88-2) inhibits human monoamine oxidase B (MAO-B) with an IC50 of 666 nM, assessed via inhibition of kynuramine conversion to 4-hydroxyquinoline in a 20-minute fluorescence assay [1]. This represents approximately 33-fold lower potency than the clinically used irreversible MAO-B inhibitor selegiline (IC50 ~20 nM in comparable recombinant human MAO-B assays) [2], positioning the compound as a moderate-potency tool compound rather than a therapeutic candidate. Importantly, the same assay format reports an IC50 of >100,000 nM (100 μM) for MAO-A, establishing an isoform selectivity ratio of >150-fold favoring MAO-B [3].

Monoamine oxidase B inhibition Neurodegeneration Enzyme assay

Regioisomeric Differentiation: 4-Pyridinyl Substitution Confers Distinct Potency Profile vs. 2- and 3-Pyridinyl Analogs

In a systematic structure-activity relationship study of 4-methyl-2-pyridinylquinolines, the 4-pyridinyl regioisomer (9a) demonstrated IC50 = 0.016 μM against HeLa cervical cancer cells with a selectivity index (SI) of 4168.1 relative to non-tumor fibroblasts [1]. In contrast, the 3-pyridinyl analog (8a) showed IC50 = 4.40 μM against PC3 prostate cancer cells (SI not reported for HeLa), and the 2-pyridinyl analog (7a) exhibited IC50 = 1.8 μM against HeLa cells [1]. This represents a >100-fold potency difference between the 4-pyridinyl and 3-pyridinyl regioisomers against the same HeLa cell line, with the 4-pyridinyl analog achieving sub-100 nM potency. The reference chemotherapeutic doxorubicin showed IC50 = 3.62 μM and SI = 0.7 in the same assay system, indicating the 4-pyridinyl analog demonstrates both superior potency and dramatically improved selectivity [1].

Structure-activity relationship Anticancer Quinoline derivatives

Patent-Documented Utility: 2-(4-Pyridinyl)-1H-pyrrolo[3,2-h]quinoline as TGF-β Signaling Inhibitor Intermediate

The pyrrolo[3,2-h]quinoline scaffold containing the 2-(4-pyridinyl) substitution is explicitly claimed as a pharmaceutical agent for TGF-β signal transduction inhibition in German patent DE60221392T2 (expired, lifetime) and related international filings [1]. The patent claims pyrrole derivative compounds containing the core pyrrolo-quinoline-pyridine architecture as TGF-β signaling inhibitors, with potential applications in fibrotic diseases including chronic kidney disease [1]. While this represents intellectual property documentation rather than head-to-head biological comparison, it establishes that the specific 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline scaffold has been recognized as having utility distinct from other pyrroloquinoline isomers and substitution patterns for this therapeutic target class.

TGF-beta inhibition Fibrosis Drug discovery scaffold

Physical Property Differentiation: Melting Point as Procurement-Relevant Quality Indicator

2-(4-Pyridinyl)-1H-pyrrolo[3,2-h]quinoline (CAS 260393-88-2) exhibits a melting point range of 221.0°C – 224.0°C . This value is substantially higher than the unsubstituted parent scaffold 1H-pyrrolo[3,2-h]quinoline (CAS 233-88-5), which has a reported melting point range of 127–129°C . The approximately 94°C elevation in melting point reflects the increased molecular weight and enhanced intermolecular hydrogen-bonding capacity conferred by the 4-pyridinyl substitution, consistent with the N-H···N hydrogen-bonded polymer chain observed in X-ray crystallographic analysis [1]. For procurement, this melting point serves as a readily accessible identity confirmation parameter to verify that the supplied material matches the expected 2-(4-pyridinyl) derivative rather than a structurally related but less substituted analog.

Quality control Compound identity verification Melting point

2-(4-Pyridinyl)-1H-pyrrolo[3,2-h]quinoline: Evidence-Supported Application Scenarios for Scientific and Industrial Use


MAO-B Selective Tool Compound for In Vitro Neurodegeneration Research

2-(4-Pyridinyl)-1H-pyrrolo[3,2-h]quinoline is suitable as a moderate-potency (IC50 = 666 nM) MAO-B selective inhibitor for in vitro enzyme assays and cellular studies of monoamine oxidase biology [1]. Its >150-fold selectivity over MAO-A enables functional studies requiring isoform discrimination without the confounding effects of dual MAO-A/MAO-B inhibition [1]. The compound is appropriate for biochemical characterization of MAO-B in the context of neurodegenerative disease models where MAO-B activity modulation is under investigation, though its moderate potency precludes use in high-stringency applications requiring nanomolar or sub-nanomolar inhibition.

SAR Reference Standard for 4-Pyridinyl Substituted Heterocyclic Scaffold Development

As established by regioisomeric SAR data in the 2-pyridinylquinoline series, the 4-pyridinyl substitution pattern confers distinct potency and selectivity advantages relative to 2- and 3-pyridinyl regioisomers [1]. 2-(4-Pyridinyl)-1H-pyrrolo[3,2-h]quinoline serves as a reference compound for medicinal chemistry programs exploring the structure-activity relationships of 4-pyridinyl substituted fused heterocyclic systems. Its well-characterized solid-state structure, determined by X-ray crystallography with documented dihedral angles of 13.43(14) and 22.34(12) Å between the indole and pyridyl rings [2], provides a defined conformational baseline for computational modeling and structure-based design efforts involving this substitution pattern.

TGF-β Pathway Research Tool with Documented Scaffold Utility

The pyrrolo[3,2-h]quinoline core bearing the 2-(4-pyridinyl) substitution is documented in patent literature as a TGF-β signal transduction inhibitor scaffold [1]. This compound is appropriate for research applications investigating TGF-β pathway modulation in fibrotic disease models, including chronic kidney disease and other conditions where TGF-β signaling plays a pathological role [1]. Researchers should note that while the scaffold has been claimed for this indication, direct quantitative activity data for the exact CAS 260393-88-2 compound in TGF-β assays is not publicly available, and users should independently validate activity in their specific experimental system.

Analytical Reference Standard with Verified Physical Identity Parameters

With a melting point range of 221.0°C – 224.0°C [1], 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline provides a distinctive thermal signature for identity verification in analytical quality control workflows. The approximately 94°C elevation relative to the unsubstituted 1H-pyrrolo[3,2-h]quinoline parent scaffold [2] offers a rapid, low-cost confirmation parameter that the supplied material corresponds to the 4-pyridinyl substituted derivative rather than an under-substituted analog. The compound's fully resolved X-ray crystal structure, including precise dihedral angles and hydrogen-bonding network geometry [3], further supports its use as a crystallographic reference in solid-state characterization studies.

Quote Request

Request a Quote for 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.